molecular formula C15H16ClN3O2S B2850443 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 392256-48-3

2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No. B2850443
CAS RN: 392256-48-3
M. Wt: 337.82
InChI Key: MVDZYCYNJQZMRG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a chemical compound that has been recently studied for its potential as a therapeutic agent. This compound belongs to the family of thienopyrazoles, which are known for their diverse biological activities.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research on molecules with similar structural features, such as 4-methoxy phenyl groups and pyrazole derivatives, has focused on their molecular structure and spectroscopic data obtained through Density Functional Theory (DFT) calculations. These studies explore molecular parameters like bond lengths and angles, intramolecular charge transfers, and biological effects predicted through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Biological Evaluation

Compounds featuring pyrazole, isoxazole, and related heterocycles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies emphasize the utility of such compounds in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Hydrogen-bonded Chains and Crystal Structures

Investigations into the hydrogen-bonded chains and crystal structures of compounds with chloro, methoxy, and pyrazole groups provide insights into their potential interactions and functionalities. These studies contribute to our understanding of molecular interactions and the design of molecules with specific properties (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Spectroscopic, Quantum Chemical Calculations, and Biological Activities

Similar compounds have been characterized through spectroscopic techniques and quantum chemical methods to explore their biological applications, such as antimicrobial activity. Molecular docking has been utilized to understand their interactions with proteins, providing a basis for the development of bioactive molecules (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-9(16)15(20)17-14-12-7-22-8-13(12)18-19(14)10-3-5-11(21-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDZYCYNJQZMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321247
Record name 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

392256-48-3
Record name 2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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